4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride
Overview
Description
4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride is an organic compound with the molecular formula C12H13N3O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is also referred to as 4-(3-methylanilino)pyridine-3-sulfonamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride typically involves the reaction of 4-chloropyridine-3-sulfonamide hydrochloride with 3-methylaniline. The reaction is carried out in a 2L three-neck flask equipped with a mechanical stirrer, thermometer, and condenser. Water (500 ml) and 4-chloro-3-pyridinesulfonamide hydrochloride (100g, 0.44 mol) are added to the flask, followed by the addition of m-toluidine (49.2 ml, 0.46 mol) at room temperature. The reaction mixture is heated to 90°C for a minimum of 3 hours, and the progress is monitored by HPLC. After completion, the mixture is cooled to room temperature, and the pH is adjusted to 7-8 with saturated NaHCO3. The product is precipitated, isolated by vacuum filtration, and purified .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process is scaled up using industrial reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted sulfonamides.
Scientific Research Applications
4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs like torasemide.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, as an intermediate in the synthesis of torasemide, it plays a role in inhibiting the Na+/K+/2Cl- cotransporter in the kidney, leading to diuretic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide
- 4-Chloropyridine-3-sulfonamide
- 3-Methylaniline
Uniqueness
4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride is unique due to its specific structure and the presence of both the pyridine and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
4-(3-methylanilino)pyridine-3-sulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S.ClH/c1-9-3-2-4-10(7-9)15-11-5-6-14-8-12(11)18(13,16)17;/h2-8H,1H3,(H,14,15)(H2,13,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQDVMZQRRICQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695739 | |
Record name | 4-(3-Methylanilino)pyridine-3-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160822-47-9 | |
Record name | 3-Pyridinesulfonamide, 4-[(3-methylphenyl)amino]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160822-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Methylanilino)pyridine-3-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyridinesulfonamide, 4-[(3-methylphenyl)amino]-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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